4-Nitrophenyl-beta-D-glucopyranoside

Descripción general

Descripción

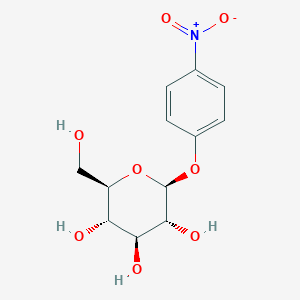

4-Nitrophenyl beta-D-glucopyranoside: is a chemical compound with the molecular formula C12H15NO8 and a molecular weight of 301.25 g/mol . It is commonly used as a chromogenic substrate for the measurement of beta-D-glucosidase activity in biochemical assays and in vitro diagnostic analysis . The compound is characterized by its white to yellow powder form and is soluble in water, methanol, warm ethanol, dimethyl sulfoxide, and dimethylformamide .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl beta-D-glucopyranoside can be synthesized through a chemo-enzymatic process. The chemical synthesis involves the preparation of an anomeric mixture followed by selective removal of the beta-anomer using specific enzymatic hydrolysis . The reaction conditions typically involve the use of organic solvents and ionic liquids to achieve high yields .

Industrial Production Methods: Industrial production of 4-Nitrophenyl beta-D-glucopyranoside involves the use of engineered beta-glucosidase enzymes in non-aqueous reaction systems. These systems include organic solvents, ionic liquids, and co-solvent mixtures, which facilitate the reverse hydrolysis reactions . The process is optimized to achieve high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 4-Nitrophenyl beta-D-glucopyranoside undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions:

Hydrolysis: The compound is hydrolyzed by beta-D-glucosidase enzymes, resulting in the release of 4-nitrophenol and glucose.

Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.

Substitution: The glucopyranoside moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products Formed:

Hydrolysis: 4-nitrophenol and glucose.

Oxidation: Amino derivatives of the compound.

Substitution: Various substituted glucopyranosides.

Aplicaciones Científicas De Investigación

4-Nitrophenyl beta-D-glucopyranoside is widely used in scientific research due to its chromogenic properties. Some of its applications include:

Biochemical Enzyme Assays: It is used as a substrate to measure beta-D-glucosidase activity.

In Vitro Diagnostic Analysis: The compound is used in diagnostic kits to detect enzyme deficiencies and other metabolic disorders.

Research in Glycosidase Enzymes: It helps in studying the activity and specificity of glycosidase enzymes.

Biofuel Production: The compound is used in the production of biofuels by facilitating the breakdown of cellobiose into fermentable glucose.

Mecanismo De Acción

The mechanism of action of 4-Nitrophenyl beta-D-glucopyranoside involves its hydrolysis by beta-D-glucosidase enzymes. The enzyme catalyzes the cleavage of the glycosidic bond, resulting in the formation of 4-nitrophenol and glucose . The reaction proceeds through the formation of a conjugate acid of the substrate, followed by heterolytic cleavage of the glycosidic C-O bond . The process involves general acid-base catalysis and neighboring group participation .

Comparación Con Compuestos Similares

- 4-Nitrophenyl alpha-D-glucopyranoside

- 4-Nitrophenyl beta-D-galactopyranoside

- 2-Nitrophenyl beta-D-glucopyranoside

- 4-Nitrophenyl beta-D-lactopyranoside

- 4-Nitrophenyl beta-D-glucuronide

Comparison: 4-Nitrophenyl beta-D-glucopyranoside is unique due to its specific use as a chromogenic substrate for beta-D-glucosidase activity. While similar compounds like 4-Nitrophenyl alpha-D-glucopyranoside and 4-Nitrophenyl beta-D-galactopyranoside are also used as enzyme substrates, they target different enzymes and exhibit different reaction kinetics . The presence of the nitro group in the para position of the phenyl ring enhances its chromogenic properties, making it a preferred choice for biochemical assays .

Actividad Biológica

4-Nitrophenyl-beta-D-glucopyranoside (PNPGlc) is a glycoside that has garnered significant attention in biochemical research due to its role as a substrate for various enzymes, particularly β-glucosidases. This article delves into the biological activity of PNPGlc, focusing on its hydrolysis mechanisms, enzymatic interactions, and potential applications in biotechnology.

This compound is characterized by its nitrophenyl group, which enhances its reactivity compared to other glycosides. The hydrolysis of PNPGlc can occur through several mechanisms depending on the pH of the environment:

- Acidic Conditions : In acidic environments, the hydrolysis of PNPGlc involves the formation of a conjugate acid, leading to heterolytic cleavage of the glycosidic bond. This mechanism is characterized by an inverse kinetic isotope effect (k(H3O+)/k(D3O+) = 0.65), indicating that protonation of the substrate is crucial for reaction progression .

- Neutral to Basic Conditions : Under neutral or basic conditions, PNPGlc hydrolyzes more rapidly. For instance, it is hydrolyzed 195-fold faster in 0.1 N NaOH than in 0.1 N HCl at elevated temperatures (65 ºC) due to the favorable leaving group ability of the nitrophenyl moiety .

The following table summarizes the rate constants for PNPGlc hydrolysis under different conditions:

| Condition | Rate Constant (s⁻¹) | Reference |

|---|---|---|

| 0.1 N HCl | Low (exact value not specified) | |

| 0.1 N NaOH | 195 times faster than HCl | |

| Neutral | 4.7 × 10⁻¹⁵ at 25 ºC |

Enzymatic Interactions

PNPGlc serves as a substrate for various enzymes, most notably β-glucosidases. Research has shown that certain β-glucosidases exhibit enhanced activity when catalyzing the hydrolysis of PNPGlc:

- β-Glucosidase Activity : A study identified a novel β-glucosidase (Td2F2) from a compost microbial metagenome that demonstrated high activity with PNPGlc, especially in the presence of d-glucose. This enzyme displayed significant transglycosylation capabilities, producing various oligosaccharides alongside glucose .

- Kinetic Analysis : The kinetic parameters for Td2F2 were determined using PNPGlc as a substrate, revealing that enzyme activity increased significantly with higher concentrations of certain monosaccharides .

Applications in Biotechnology

The unique properties of PNPGlc make it valuable in several biotechnological applications:

- Biorefinery Processes : As β-glucosidases are critical for cellulose degradation, PNPGlc acts as an important model substrate for studying enzyme efficiency and product inhibition in bioethanol production .

- Drug Development : Due to its interactions with various biological pathways—including apoptosis and immunology—PNPGlc has potential applications in drug design and development .

Case Studies

Several studies have highlighted the biological significance of PNPGlc:

- Case Study 1 : A study investigated the hydrolysis kinetics of PNPGlc under varying pH levels and temperatures, confirming its rapid hydrolysis under alkaline conditions and establishing its utility in enzymatic assays .

- Case Study 2 : Research focusing on enzyme evolution utilized PNPGlc to assess the efficiency of engineered β-glucosidases, demonstrating improved substrate acceptance and reaction rates compared to wild-type enzymes .

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBHRQDFSNCLOZ-RMPHRYRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883854 | |

| Record name | .beta.-D-Glucopyranoside, 4-nitrophenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2492-87-7 | |

| Record name | p-Nitrophenyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2492-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002492877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-D-Glucopyranoside, 4-nitrophenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-D-Glucopyranoside, 4-nitrophenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.